![molecular formula C8H4IN3 B1345282 3-碘-1H-吡咯并[2,3-b]吡啶-4-碳腈 CAS No. 956485-59-9](/img/structure/B1345282.png)

3-碘-1H-吡咯并[2,3-b]吡啶-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While none of the provided papers directly discuss 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, they do provide insights into related pyrrolopyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

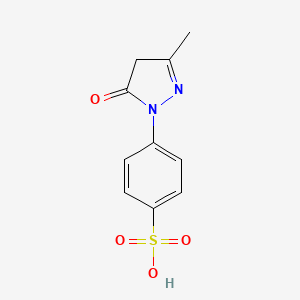

The synthesis of pyrrolopyridine derivatives often involves multi-step reactions with high yields. For example, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles was achieved by reacting a hydroxy-dioxo-phenyl-tetrahydropyrrolopyridine with alcohols in the presence of p-toluenesulfonic acid . Similarly, the synthesis of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine involved a four-step reaction, with the structure confirmed by various spectroscopic methods and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to unambiguously establish the structures of pyrrolopyridine derivatives . Density functional theory (DFT) calculations can also be employed to predict the optimal molecular structure, as demonstrated for 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . These techniques would likely be applicable to determine the molecular structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yielded 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . The Friedlander reaction has been used to transform 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines . These reactions could provide insights into the reactivity of the iodo-substituted pyrrolopyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be explored through spectroscopic methods such as FT-IR, NMR, and mass spectrometry . Photoelectron spectroscopy combined with computational methods can elucidate the electronic structure of these compounds . The fluorescence properties of pyridine derivatives have been studied in various solvents, which can affect their emission spectra . These analyses could be relevant to understanding the properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

科学研究应用

合成新有机化合物

多项研究已经证明了3-碘-1H-吡咯并[2,3-b]吡啶-4-碳腈衍生物在合成具有潜在治疗应用的新有机化合物方面的实用性。例如,Salaheldin等人(2010年)描述了通过Friedlander反应将4-氨基-1H-吡咯-3-碳腈衍生物轻松制备成新的取代吡咯[3,2-b]吡啶,当应用微波辐射时,该方法具有高转化率和较短的反应时间(Salaheldin et al., 2010)。同样,Sroor(2019年)制备并表征了新的具有生物活性的吡咯[2,3-b]吡啶支架,表明了这种化合物在合成具有高产率的复杂分子结构方面的多功能性(Sroor, 2019)。

催化合成

Khashi等人(2015年)描述了由4-(N,N-二甲基氨基)吡啶(DMAP)催化的新三环吡咯[3,2-e][1,2,4]三唑[1,5-c]嘧啶的合成,起始物为2-氨基-1-甲基-4,5-二苯基-1H-吡咯-3-碳腈。该方法展示了3-碘-1H-吡咯并[2,3-b]吡啶-4-碳腈衍生物在促进室温反应形成复杂杂环化合物中的作用(Khashi et al., 2015)。

无金属形成和官能化

Tber等人(2015年)报告了各种3-碘-1H-吡咯并[3',2':4,5]咪唑-[1,2-a]吡啶和[1,2-b]吡啉的无金属形成,随后进行了进一步的官能化。这项研究突出了该化合物在Groebke-Blackburn-Bienaymé MCR中的实用性,结合I2促进的亲电环化,利用商业可获得的起始物质引入了结果支架的多样性(Tber et al., 2015)。

属性

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYSBAEUNYLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640149 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956485-59-9 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)